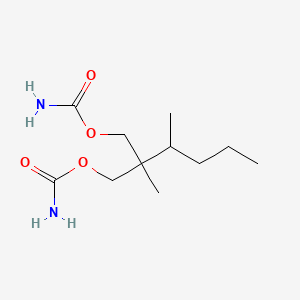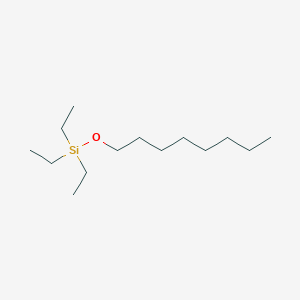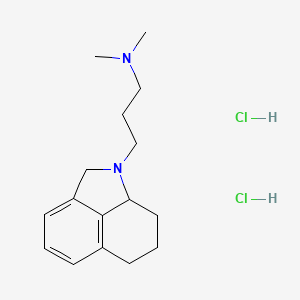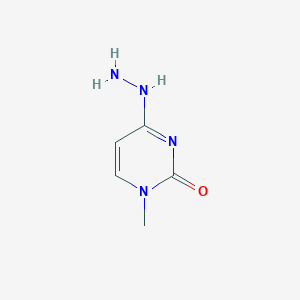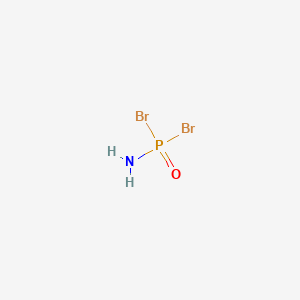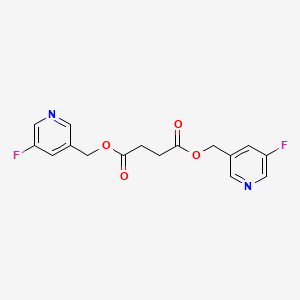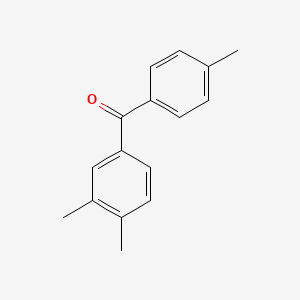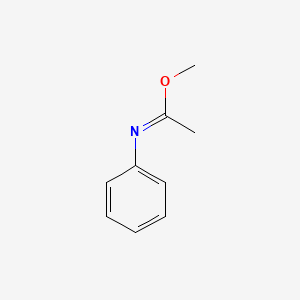![molecular formula C13H10N2S B14699410 4,5-dihydro-1H-[1]benzothiolo[3,2-g]indazole CAS No. 24445-02-1](/img/structure/B14699410.png)
4,5-dihydro-1H-[1]benzothiolo[3,2-g]indazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5-Dihydro-1H-1benzothiolo[3,2-g]indazole is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure. This compound is part of the indazole family, which is known for its diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-dihydro-1H-1benzothiolo[3,2-g]indazole typically involves the cyclization of appropriate precursors. One common method includes the use of 2-aminobenzothiophene and hydrazine derivatives under acidic conditions to form the indazole ring. The reaction conditions often require heating and the presence of a catalyst to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the compound meets the required standards.
Chemical Reactions Analysis
Types of Reactions
4,5-Dihydro-1H-1benzothiolo[3,2-g]indazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding dihydro or tetrahydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the indazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides can be used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups such as alkyl, acyl, or halogen groups.
Scientific Research Applications
4,5-Dihydro-1H-1benzothiolo[3,2-g]indazole has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 4,5-dihydro-1H-1benzothiolo[3,2-g]indazole involves its interaction with specific molecular targets within biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound.
Comparison with Similar Compounds
Similar Compounds
Indazole: A parent compound with a similar core structure but lacking the sulfur atom.
Benzothiophene: Contains a sulfur atom within a benzene ring but lacks the indazole structure.
Benzimidazole: Similar to indazole but with two nitrogen atoms in the ring.
Uniqueness
4,5-Dihydro-1H-1benzothiolo[3,2-g]indazole is unique due to the presence of both sulfur and nitrogen atoms within its structure, which can impart distinct chemical and biological properties
Properties
CAS No. |
24445-02-1 |
|---|---|
Molecular Formula |
C13H10N2S |
Molecular Weight |
226.30 g/mol |
IUPAC Name |
4,5-dihydro-1H-[1]benzothiolo[3,2-g]indazole |
InChI |
InChI=1S/C13H10N2S/c1-2-4-11-9(3-1)10-6-5-8-7-14-15-12(8)13(10)16-11/h1-4,7H,5-6H2,(H,14,15) |
InChI Key |
YAGVLHVZBNPOJD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C3=C1C=NN3)SC4=CC=CC=C24 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



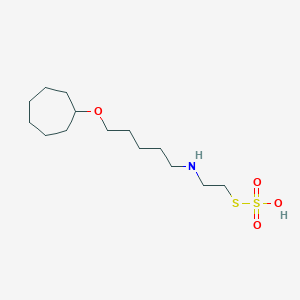
![1,1',1'',1'''-[(5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-Pentadecafluoroundecane-1,3-diyl)diphosphoryl]tetraaziridine](/img/structure/B14699348.png)
